4-Deoxycohumulone
Overview
Description
Deoxycohumulone is a 2-acyl-4,6-diprenylphloroglucinol in which the acyl group is specified as isobutyryl. It has a role as an agrochemical and an insecticide.
Scientific Research Applications
Larvicidal Activity Against Mosquitoes
4-Deoxycohumulone has been evaluated for its potential as a larvicidal agent against the Culex pipiens mosquito species. Research has demonstrated that this compound exhibits significant larvicidal activity, with potency highlighted by specific lethal concentration values. The structure-activity relationship studies suggest that the presence of free hydroxyl groups is essential for this larvicidal effect. The addition of synergists such as piperonyl butoxide can enhance its efficacy, indicating a potential application in mosquito control strategies to mitigate disease transmission (Mitsopoulou et al., 2014).
Biomimetic Synthesis of Polyprenylated Acylphloroglucinols
This compound serves as a key precursor in the biomimetic synthesis of type A polyprenylated acylphloroglucinols (PPAPs), which are a class of natural products with various bioactivities. The synthesis involves a C-alkylation-cation cyclization reaction sequence, leveraging the structural features of this compound to construct the complex bicyclic framework characteristic of type A PPAPs. This approach underscores the utility of this compound in facilitating the synthesis of biologically significant compounds, which could have implications in drug discovery and development (Couladouros et al., 2009).
Exploration of Structural Characteristics for Enhanced Larvicidal Potency
Further research into the structural characteristics of this compound and related compounds has led to the identification of derivatives with improved larvicidal activity against Culex pipiens. By synthesizing and evaluating a range of analogues, researchers have delineated the structural features that contribute to enhanced potency, providing insights that could guide the development of more effective mosquito control agents. This line of inquiry not only expands the understanding of this compound's biological activity but also opens avenues for the creation of novel larvicidal compounds with potential environmental and public health benefits (Makri et al., 2022).
properties
CAS RN |
5880-42-2 |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3 |
InChI Key |
KKFIZYKKQLWBKH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
melting_point |
88-89°C |
physical_description |
Solid |
synonyms |
deoxycohumulone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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